4-((1-(3-(3-fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Description
4-((1-(3-(3-fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C19H20FNO4 and its molecular weight is 345.37. The purity is usually 95%.
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Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides, catalyzed by palladium. This reaction has found widespread application due to its mild conditions and functional group tolerance . In the case of our compound, it can serve as an organoboron reagent in SM coupling reactions.
Fluorinated Pyridine Synthesis
The compound’s trifluoromethyl group makes it valuable for synthesizing fluorinated pyridines. For instance, condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide leads to substituted 4-trifluoromethylpyridine-2(1H)-ones . These fluorinated pyridines have applications in medicinal chemistry and agrochemicals.
Protodeboronation Reactions
Pinacol boronic esters, including those derived from our compound, serve as essential building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation (removing the boron group) remains less explored. Our compound could participate in catalytic protodeboronation reactions, expanding its utility .
properties
IUPAC Name |
4-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4/c1-12-3-4-14(8-17(12)20)5-6-18(22)21-10-16(11-21)25-15-7-13(2)24-19(23)9-15/h3-4,7-9,16H,5-6,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIFBGBBZJYLFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(3-(3-fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one |
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